Cas no 1021072-72-9 (N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide)
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
- TDR86015
- 1021072-72-9
- AKOS024501952
- SR-01000921445-1
- N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- N-(4-ethylphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
- VU0638294-1
- SR-01000921445
- F5232-0074
- CHEMBL2093703
-
- Inchi: 1S/C23H27N7O/c1-3-18-4-6-19(7-5-18)25-23(31)30-14-12-29(13-15-30)22-9-8-20(27-28-22)26-21-16-17(2)10-11-24-21/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27)
- InChI Key: SKDNGYGTTFDTEJ-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(CC)=CC=1)N1CCN(C2=CC=C(NC3C=C(C)C=CN=3)N=N2)CC1
Computed Properties
- Exact Mass: 417.22770851g/mol
- Monoisotopic Mass: 417.22770851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 86.3Ų
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5232-0074-2μmol |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-5μmol |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-10μmol |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-20μmol |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-1mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-2mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-3mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-4mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-5mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5232-0074-10mg |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide |
1021072-72-9 | 10mg |
$79.0 | 2023-09-10 |
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide (CAS No. 1021072-72-9): A Comprehensive Overview
N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide (CAS No. 1021072-72-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is characterized by its unique structural features, which include a pyridazine ring and a 4-methylpyridine moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various therapeutic interventions.
The structure of N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is intricate and well-suited for binding to specific biological targets. The pyridazine ring and 4-methylpyridine moiety are known for their ability to interact with receptors and enzymes, which is crucial for the compound's biological activity. Additionally, the piperazine ring provides flexibility and enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide in the treatment of various diseases. One of the most promising areas of research is its application in neurological disorders. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The ability to selectively target these neurotransmitter systems makes it a valuable tool in the development of novel therapeutic agents.
In addition to its potential in neurological disorders, N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide has also shown promise in oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a potential lead compound for the development of targeted cancer therapies.
The pharmacokinetic properties of N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide have been extensively studied to ensure its suitability for clinical use. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which allows for convenient dosing regimens. Furthermore, it demonstrates low toxicity in preclinical models, which is essential for its safe use in humans.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide in various therapeutic settings. Early results from phase I trials have been promising, with the compound showing good tolerability and preliminary evidence of efficacy. These findings have paved the way for more advanced clinical trials, including phase II and III studies, which will provide further insights into its therapeutic potential.
One of the key challenges in the development of N-(4-ethylphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is optimizing its formulation to enhance its stability and bioavailability. Researchers are exploring various approaches, such as prodrug strategies and nanoparticle formulations, to overcome these challenges. These efforts aim to improve the compound's therapeutic index and reduce potential side effects.
In conclusion, N-(4-ethylphenyl-)4-{6-[(4-methylpyridin-2-yl))amino]pyridazin-3-yp*-*c*arbo*x*a*mide* (CAS No. 1021072-*7*-*9*) represents a significant advancement in medicinal chemistry with broad therapeutic applications. Its unique structure and pharmacological properties make it a promising candidate for the treatment of neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
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